molecular formula C21H20N4O2 B2385919 5,6-dimethyl-3-(2-oxo-2-(5-(pyridin-4-yl)indolin-1-yl)ethyl)pyrimidin-4(3H)-one CAS No. 2034226-36-1

5,6-dimethyl-3-(2-oxo-2-(5-(pyridin-4-yl)indolin-1-yl)ethyl)pyrimidin-4(3H)-one

Cat. No.: B2385919
CAS No.: 2034226-36-1
M. Wt: 360.417
InChI Key: YGTBBYJLDSUUMV-UHFFFAOYSA-N
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Description

5,6-dimethyl-3-(2-oxo-2-(5-(pyridin-4-yl)indolin-1-yl)ethyl)pyrimidin-4(3H)-one is a useful research compound. Its molecular formula is C21H20N4O2 and its molecular weight is 360.417. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Antimicrobial Activity

Pyrimidine derivatives are known for their antimicrobial potential. Studies have shown that compounds like pyridines, pyrimidinones, and their derivatives possess significant antibacterial and antifungal activities, comparable to reference drugs such as streptomycin and fusidic acid. These compounds are synthesized using starting materials like citrazinic acid and undergo various reactions to yield antimicrobial agents (Hossan et al., 2012).

Anticancer and Anti-inflammatory Properties

Pyrimidine derivatives have also been synthesized for their potential anticancer and anti-inflammatory properties. For instance, novel pyrazolopyrimidines derivatives have been evaluated for their cytotoxic activities against cancer cell lines and their ability to inhibit 5-lipoxygenase, an enzyme involved in the inflammatory process (Rahmouni et al., 2016).

Insecticidal and Antibacterial Potential

Some pyrimidine-linked heterocyclic compounds have been synthesized and evaluated for their insecticidal and antibacterial potential. The relationship between structure and biological activity has been established, showcasing their effectiveness against certain insects and microorganisms (Deohate & Palaspagar, 2020).

Optical and Electronic Properties

The study of pyrimidine derivatives extends into the exploration of their electronic and optical properties, which are crucial for applications in medicine and nonlinear optics. Density Functional Theory (DFT) studies provide insights into the structural parameters, electronic configurations, and Nonlinear Optical (NLO) properties, highlighting their potential for optoelectronic applications (Hussain et al., 2020).

Properties

IUPAC Name

5,6-dimethyl-3-[2-oxo-2-(5-pyridin-4-yl-2,3-dihydroindol-1-yl)ethyl]pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N4O2/c1-14-15(2)23-13-24(21(14)27)12-20(26)25-10-7-18-11-17(3-4-19(18)25)16-5-8-22-9-6-16/h3-6,8-9,11,13H,7,10,12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGTBBYJLDSUUMV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CN(C1=O)CC(=O)N2CCC3=C2C=CC(=C3)C4=CC=NC=C4)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

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